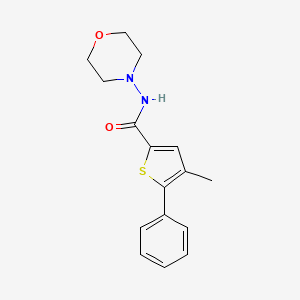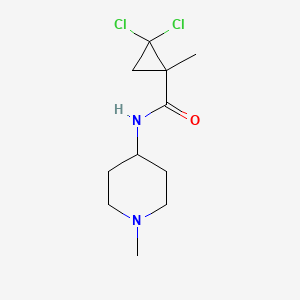![molecular formula C23H23N3O3 B4181750 5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4181750.png)
5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide
説明
5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide, also known as MPPI, is a chemical compound that has gained significant attention in scientific research due to its potential in various fields.
作用機序
The exact mechanism of action of 5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability. Additionally, 5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, indicating its anti-inflammatory properties.
実験室実験の利点と制限
5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide has several advantages for lab experiments. It exhibits high potency and selectivity towards GABA receptors, making it a useful tool for studying the GABAergic system. Additionally, 5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide has good solubility in water and organic solvents, allowing for easy preparation of solutions for experiments.
However, there are also some limitations to the use of 5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide in lab experiments. It has been reported to have low bioavailability and a short half-life, making it difficult to administer in vivo. Additionally, 5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide has been found to have some off-target effects, which may complicate the interpretation of results.
将来の方向性
There are several future directions for the study of 5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide. One potential application is in the treatment of epilepsy, where 5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide has shown promising results in animal models. Additionally, 5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide may have potential in the treatment of chronic pain and inflammation, where its anti-inflammatory and analgesic effects could be beneficial.
Further research is needed to fully understand the mechanism of action of 5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide and its potential applications. Additionally, the development of more potent and selective analogs of 5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide could lead to the discovery of new therapeutic agents for a variety of neurological and inflammatory disorders.
Conclusion:
In conclusion, 5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide is a chemical compound that has shown potential in various fields of scientific research. Its synthesis method has been well-established, and it has been found to exhibit anticonvulsant, neuroprotective, anti-inflammatory, and analgesic properties. While there are some limitations to the use of 5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide in lab experiments, it remains a useful tool for studying the GABAergic system. Further research is needed to fully understand the potential applications of 5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide and to develop more potent and selective analogs.
科学的研究の応用
5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide has been studied for its potential in various fields of scientific research. It has been found to exhibit anticonvulsant and neuroprotective properties in animal models of epilepsy. Additionally, 5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
特性
IUPAC Name |
5-methyl-3-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-16-20(21(25-29-16)17-8-4-2-5-9-17)22(27)24-19-12-10-18(11-13-19)23(28)26-14-6-3-7-15-26/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQVSOGPSRYSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1H-imidazol-1-yl)propyl]cyclobutanecarboxamide](/img/structure/B4181674.png)
![3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4181689.png)
![N-[4-(trifluoromethyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4181695.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4181696.png)
![4-tert-butyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4181700.png)
![2-methyl-N-[1-(4-pyridinyl)ethyl]-3-furamide](/img/structure/B4181706.png)
![5-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4181718.png)
![methyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4181724.png)

![N,N,4-trimethyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4181738.png)
![2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4181756.png)


![3-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4181773.png)